molecular formula C21H25N5O2S B14617622 N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide CAS No. 57278-41-8

N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide

Cat. No.: B14617622
CAS No.: 57278-41-8
M. Wt: 411.5 g/mol
InChI Key: XYRUYFPPRLOTIN-UHFFFAOYSA-N
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Description

N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is of particular interest due to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide typically involves multiple stepsThe reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,4-Diamino-6-methyl-pyrimidin-5-YL)butyl]-4-methyl-N-phenyl-benzenesulfonamide
  • N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide

Uniqueness

This compound is unique due to its specific structural features, which may confer distinct biological activities compared to similar compounds. Its unique combination of functional groups allows it to interact with different molecular targets, leading to its diverse applications in scientific research .

Properties

CAS No.

57278-41-8

Molecular Formula

C21H25N5O2S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[3-(2,4-diamino-6-methylpyrimidin-5-yl)propyl]-4-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C21H25N5O2S/c1-15-10-12-18(13-11-15)29(27,28)26(17-7-4-3-5-8-17)14-6-9-19-16(2)24-21(23)25-20(19)22/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H4,22,23,24,25)

InChI Key

XYRUYFPPRLOTIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC2=C(N=C(N=C2N)N)C)C3=CC=CC=C3

Origin of Product

United States

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